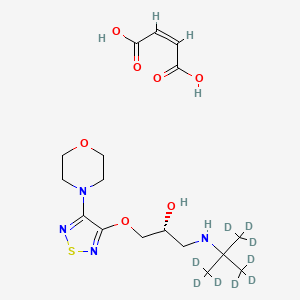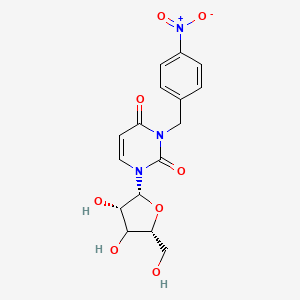
(R)-Timolol-d9 (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Timolol-d9 (maleate) is a deuterated form of Timolol maleate, a nonselective beta-adrenergic antagonist. It is primarily used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. The deuterated version, ®-Timolol-d9, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Timolol due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Timolol-d9 (maleate) involves the incorporation of deuterium atoms into the Timolol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of ®-Timolol-d9 (maleate) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: ®-Timolol-d9 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Timolol-d9 (maleate) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways and degradation products of Timolol.
Biology: Employed in studies to understand the interaction of Timolol with biological targets, including beta-adrenergic receptors.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics to develop more effective treatments for glaucoma and hypertension.
Industry: Utilized in the development of new formulations and delivery systems for Timolol.
Mechanism of Action
®-Timolol-d9 (maleate) exerts its effects by competing with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-adrenergic receptors in the vascular and bronchial smooth muscle . This leads to a decrease in heart rate and blood pressure, as well as a reduction in intraocular pressure by decreasing the production of aqueous humor in the eye.
Comparison with Similar Compounds
Propranolol: Another nonselective beta-adrenergic antagonist used for similar indications.
Atenolol: A selective beta(1)-adrenergic antagonist with fewer side effects on the respiratory system.
Metoprolol: A selective beta(1)-adrenergic antagonist commonly used in the treatment of hypertension and angina.
Uniqueness: ®-Timolol-d9 (maleate) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more detailed pharmacokinetic studies. This makes it a valuable tool in research settings where precise measurements of drug metabolism and distribution are required.
Properties
Molecular Formula |
C17H28N4O7S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(2R)-1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m1./s1/i1D3,2D3,3D3; |
InChI Key |
WLRMANUAADYWEA-HXFDIMDCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















